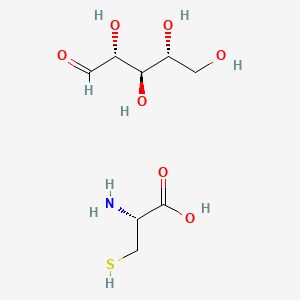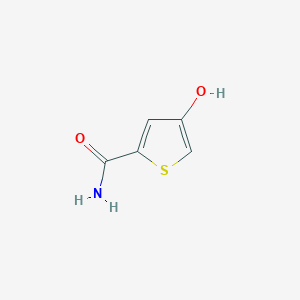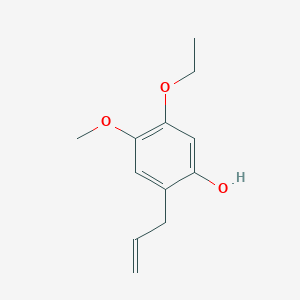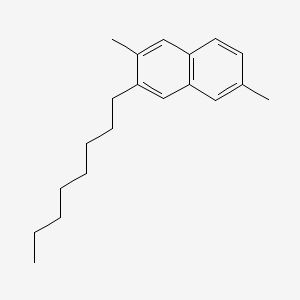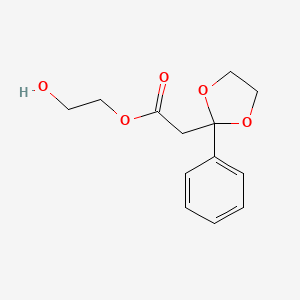
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is an organic compound that features a dioxolane ring fused with a phenyl group and an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate typically involves the reaction of phenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.
化学反应分析
Types of Reactions
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
作用机制
The mechanism by which 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate exerts its effects involves interactions with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Uniqueness
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is unique due to the presence of both a phenyl group and a dioxolane ring, which confer distinct chemical and physical properties. These structural features make it particularly useful in applications requiring specific reactivity and stability profiles.
属性
CAS 编号 |
63444-69-9 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
2-hydroxyethyl 2-(2-phenyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C13H16O5/c14-6-7-16-12(15)10-13(17-8-9-18-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
InChI 键 |
AYFWDDWKCJBEHC-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CC(=O)OCCO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)

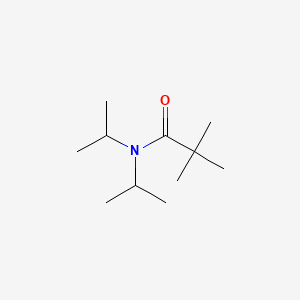
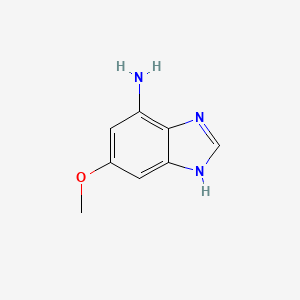

![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
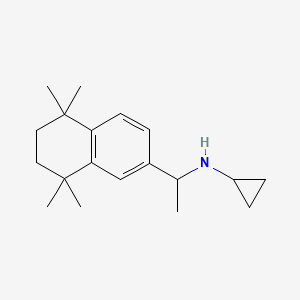
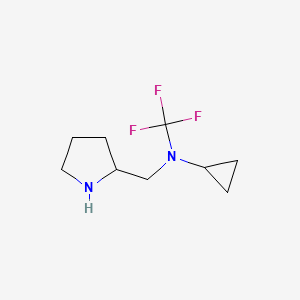
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)
